2,5-Difluoro-4-hydroxybenzoic acid

描述

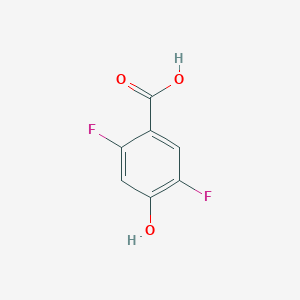

2,5-Difluoro-4-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-hydroxybenzoic acid typically involves the fluorination of hydroxybenzoic acid derivatives. One common method includes the use of 2,4-difluorobromobenzene as a starting material, followed by a series of reactions such as nitration, esterification, reduction of nitro groups, diazotization, and hydrolysis . The overall procedure is complex and requires precise control of reaction conditions, including low temperatures and specific reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and continuous flow reactors to ensure consistent product quality and minimize waste.

化学反应分析

Reduction Reactions

The carboxylic acid group in DFHBA can be reduced to primary alcohols using lithium aluminum hydride (LiAlH₄). This reduction typically proceeds via prior esterification to enhance reactivity:

Example pathway :

-

Methyl ester formation (DFHBA → methyl 2,5-difluoro-4-hydroxybenzoate)

-

Reduction with LiAlH₄ in tetrahydrofuran (THF) yields 2,5-difluoro-4-hydroxybenzyl alcohol .

Key conditions :

-

Temperature: 0°C to reflux

-

Solvent: THF or diethyl ether

Substitution Reactions

Fluorine atoms at positions 2 and 5 participate in nucleophilic aromatic substitution (NAS) under controlled conditions:

Halogen Exchange

DFHBA reacts with chlorinating agents (e.g., Cl₂/FeCl₃) to replace fluorine with chlorine:

Product : 2,5-Dichloro-4-hydroxybenzoic acid .

Reaction parameters :

-

Temperature: 80–100°C

-

Catalyst: Lewis acids (e.g., FeCl₃)

-

Selectivity: Position 2 fluorine reacts first due to steric and electronic effects .

Hydroxyl Group Sulfonation

The para-hydroxyl group undergoes sulfonation with sulfamoyl chloride:

Reagent : Excess sulfamoyl chloride in dimethylacetamide (DMA)

Product : 4-Sulfamoyl-2,5-difluorobenzoic acid .

Oxidation Pathways

DFHBA’s phenolic hydroxyl group oxidizes to quinones under enzymatic or chemical conditions:

Laccase-Mediated Oxidation

In fungal systems (e.g., Trametes versicolor), laccase enzymes oxidize DFHBA to 2,5-difluoro-1,4-benzoquinone:

Key data :

| Parameter | Value |

|---|---|

| Enzyme activity | 85.9% inhibition at 50 µg/mL |

| Application | Antifungal agent synthesis |

Chemical Oxidation

Potassium permanganate (KMnO₄) in acidic conditions yields the same quinone derivative .

Condensation Reactions

DFHBA forms hydrazide–hydrazones via condensation with hydrazines, enabling bioactive derivative synthesis:

Synthetic route :

-

Hydrazide formation: DFHBA + hydrazine → 2,5-difluoro-4-hydroxybenzohydrazide

Bioactive derivatives :

| Derivative | Biological Activity | IC₅₀/EC₅₀ |

|---|---|---|

| Pyridyl-hydrazone | Antiviral (HCV) | 3.9 µM |

| tert-Butyl-salicylic | Antifungal (S. sclerotiorum) | >90% inhibition |

Chloramination Byproducts

In water treatment studies, DFHBA reacts with chloramines to form disinfection byproducts (DBPs):

Key transformations :

Statistical trends :

| Reaction Time (days) | Avg. Cl atoms per molecule |

|---|---|

| 1 | 1.2 |

| 6 | 0.8 |

Fluorine loss occurs progressively, with 30% defluorination after 6 days .

科学研究应用

Chemistry

2,5-Difluoro-4-hydroxybenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form quinones.

- Reduction : The carboxyl group can be reduced to yield alcohol derivatives.

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups under specific conditions.

Biology

Research has indicated that this compound may act as an enzyme inhibitor and interact with biological macromolecules. Notably:

- It has been explored for potential antimicrobial properties.

- Studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Medicine

The compound is being investigated for its possible use in drug development due to:

- Antimicrobial Activity : Preliminary studies show effectiveness against various bacterial strains.

- Potential in Cancer Therapy : Its ability to inhibit enzyme activity could be leveraged in cancer treatment strategies .

Case Study 1: Antimicrobial Properties

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition

In vitro experiments revealed that this compound could inhibit the activity of certain enzymes involved in metabolic disorders. This suggests a role in developing treatments for conditions such as diabetes or obesity by modulating metabolic pathways .

作用机制

The mechanism of action of 2,5-Difluoro-4-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

相似化合物的比较

- 2,3-Difluoro-4-hydroxybenzoic acid

- 2,6-Difluoro-4-hydroxybenzoic acid

- 4,5-Difluoro-2-hydroxybenzoic acid

Comparison: 2,5-Difluoro-4-hydroxybenzoic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .

生物活性

2,5-Difluoro-4-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of hydroxybenzoic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions and a hydroxyl group at the 4 position of the benzoic acid structure. The unique electronic properties imparted by the fluorine substituents may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: CHFO

- Molecular Weight: 178.10 g/mol

- CAS Number: 65145-13-3

Biological Activities

The biological activity of DFHBA has been studied in various contexts, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

DFHBA exhibits significant antifungal properties against several fungal pathogens. Research indicates that derivatives of hydroxybenzoic acids, including DFHBA, can inhibit the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates observed were substantial, with some derivatives achieving over 80% growth inhibition at specific concentrations.

Table 1: Antifungal Activity of DFHBA Derivatives

| Compound | Pathogen | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|---|

| DFHBA | Botrytis cinerea | 82.1 | 50 |

| DFHBA | Sclerotinia sclerotiorum | 85.9 | 50 |

This suggests that DFHBA and its derivatives could serve as potent antifungal agents, potentially useful in agricultural applications to combat plant pathogens.

Antibacterial Activity

DFHBA has also shown promising antibacterial activity. Studies have reported that hydroxybenzoic acid derivatives possess inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antibacterial Activity of DFHBA

| Compound | Bacterium | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DFHBA | Staphylococcus aureus | 0.5 mg/mL |

| DFHBA | Bacillus subtilis | 0.8 mg/mL |

Anticancer Potential

The anticancer potential of DFHBA has been explored in various cell lines. Preliminary studies indicate that it may induce cytotoxicity in cancer cells, particularly liver cancer cell lines like Huh7 and HepG2. The compound's ability to inhibit cell proliferation and induce apoptosis is under investigation.

Case Study: Cytotoxicity Against Liver Cancer Cell Lines

In a study involving Huh7 and HepG2 cell lines, DFHBA demonstrated an IC value of approximately 12 µM, indicating its potential as an anticancer agent.

The biological activity of DFHBA can be attributed to its ability to act as a laccase mediator, enhancing the oxidative capacity against fungal pathogens. The presence of fluorine atoms may also contribute to increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

属性

IUPAC Name |

2,5-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJAHLFAORUKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630620 | |

| Record name | 2,5-Difluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146781-23-9 | |

| Record name | 2,5-Difluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。